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Compound of Interest

Compound Name: Dihydrosamidin

Cat. No.: B1219024 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydrosamidin is a naturally occurring coumarin, a class of benzopyrone compounds found

in various plants.[1] It is structurally a khellactone ester and has been identified in species such

as Phlojodicarpus komarovii and Ammi visnaga.[1] As a derivative of Samidin, Dihydrosamidin
has been noted for its potent vasodilatory effects. Recent research has highlighted its

neuroprotective potential, making it a molecule of significant interest for further investigation in

drug discovery and development. This guide provides a comprehensive overview of its

chemical structure, physicochemical properties, and known biological activities, with a focus on

its mechanism of action and relevant experimental protocols.

Chemical Structure and Identification
Dihydrosamidin is a complex organic molecule with a defined stereochemistry. Its identity is

established through various spectroscopic and analytical techniques.
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Identifier Value

IUPAC Name

[(9R,10R)-10-acetyloxy-8,8-dimethyl-2-oxo-

9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-

methylbutanoate[1]

CAS Number 6005-18-1[1]

Molecular Formula C₂₁H₂₄O₇[1]

SMILES
CC(C)CC(=O)O[C@@H]1--INVALID-LINK--

OC(=O)C

InChI

InChI=1S/C21H24O7/c1-11(2)10-16(24)27-20-

19(25-12(3)22)17-14(28-21(20,4)5)8-6-13-7-9-

15(23)26-18(13)17/h6-9,11,19-20H,10H2,1-

5H3/t19-,20-/m1/s1

Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution,

metabolism, and excretion (ADME) profile. While experimental data for some properties of

Dihydrosamidin are limited, computational predictions provide valuable insights.
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Property Value Source

Molecular Weight 388.42 g/mol PubChem[1]

Melting Point Data not available

Boiling Point Data not available

Solubility Data not available

logP (octanol-water partition

coefficient)
3.53 (AlogP) ChEMBL[2]

Polar Surface Area 92.04 Å² ChEMBL[2]

Hydrogen Bond Donors 0 ChEMBL[2]

Hydrogen Bond Acceptors 7 ChEMBL[2]

Rotatable Bonds 6 ChEMBL[2]

Biological Activity and Mechanism of Action
Dihydrosamidin exhibits significant biological activity, primarily as a neuroprotective and

vasodilatory agent.

Neuroprotective Effects
A recent study by Toropova et al. (2024) demonstrated the neuroprotective effects of

Dihydrosamidin in a rat model of cerebral ischemia-reperfusion injury. The key findings

indicate that Dihydrosamidin:

Promotes Neuroplasticity: Administration of Dihydrosamidin at a dosage of 80 mg/kg

prevented neuronal death, decreased serum levels of neuron-specific enolase (a marker of

neuronal injury), and increased the levels of neurotrophic factors and vascular endothelial

growth factor A (VEGF-A) in the brain.

Modulates Energy Metabolism: The compound was found to influence energy metabolism by

reducing lactate levels and enhancing the activity of key enzymes involved in glycolysis

(pyruvate kinase) and oxidative phosphorylation (NADH dehydrogenase and succinate

dehydrogenase) in brain cells.
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Enhances Antioxidant Defenses: Dihydrosamidin reduced the levels of malondialdehyde (a

marker of lipid peroxidation) and increased the activities of major antioxidant enzymes,

including superoxide dismutase, catalase, glutathione reductase, and glutathione

peroxidase. It also elevated the levels of reduced glutathione in brain homogenates.

These findings suggest a multi-faceted mechanism of action for the neuroprotective effects of

Dihydrosamidin, involving the enhancement of neuronal survival and plasticity, optimization of

energy metabolism, and bolstering of the brain's antioxidant capacity.

Cellular Effects

Biochemical Outcomes

Dihydrosamidin

Promotes Neuroplasticity

Modulates Energy Metabolism

Enhances Antioxidant Defense

↑ Neurotrophic Factors
↑ VEGF-A

↓ Neuron-Specific Enolase

↓ Lactate

↑ Pyruvate Kinase
↑ NADH Dehydrogenase

↑ Succinate Dehydrogenase

↓ Malondialdehyde

↑ SOD, CAT, GR, GPx
↑ Reduced Glutathione
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Click to download full resolution via product page

Caption: Signaling pathway of Dihydrosamidin's neuroprotective effects.

Vasodilatory Effects
As a coumarin, Dihydrosamidin is presumed to share the vasodilatory properties of this class

of compounds. The vasodilatory potential of coumarins is generally attributed to:

Inhibition of Intracellular Calcium Increase: Prevention of the influx of extracellular calcium

into vascular smooth muscle cells or the release of calcium from intracellular stores, leading

to muscle relaxation and vasodilation.

Nitric Oxide (NO)-Mediated Vasodilation: Some coumarins can stimulate the production of

nitric oxide, a potent vasodilator, in the endothelium.

Mechanisms of Action

Physiological Outcome

Dihydrosamidin
(as a Coumarin)

Inhibition of Intracellular
Ca²⁺ Increase

NO-Mediated Pathway

Vasodilation

Click to download full resolution via product page

Caption: Postulated vasodilatory mechanism of Dihydrosamidin.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by

Toropova et al. (2024), supplemented with general best-practice protocols.

Animal Model of Cerebral Ischemia-Reperfusion
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Animal Model: Bilateral transient occlusion of the common carotid artery in Wistar rats.

Procedure:

Anesthetize rats (e.g., with isoflurane or a ketamine/xylazine cocktail).

Make a midline cervical incision to expose the common carotid arteries.

Carefully separate the arteries from the vagus nerve.

Induce ischemia by occluding both common carotid arteries with microvascular clips for a

defined period (e.g., 30 minutes).

Remove the clips to allow reperfusion.

Suture the incision and allow the animals to recover.

Dihydrosamidin Administration: Administer Dihydrosamidin (80 mg/kg) intraperitoneally or

orally at the onset of reperfusion.

Quantification of Dihydrosamidin in Plant Material
(HPLC-PDA-MS)

Instrumentation: High-Performance Liquid Chromatography with Photodiode Array and Mass

Spectrometric Detection.

Sample Preparation:

Prepare an extract of Phlojodicarpus komarovii using a suitable solvent (e.g., methanol or

ethanol).

Filter the extract through a 0.22 µm syringe filter before injection.

Chromatographic Conditions:

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of two solvents, such as water with 0.1% formic acid (A) and

acetonitrile with 0.1% formic acid (B).

Flow Rate: Typically 0.8-1.0 mL/min.

Detection: PDA detection at a wavelength range of 200-400 nm and MS detection in

positive or negative ion mode.

Quantification: Use an external standard of purified Dihydrosamidin to create a calibration

curve for quantification.

Biochemical Assays from Brain Tissue

Biochemical Assays

Cerebral Ischemia-Reperfusion
in Wistar Rats

Dihydrosamidin Administration
(80 mg/kg)

Brain Tissue and Serum Collection

Brain Tissue Homogenization

Neuron-Specific Enolase (Serum)Neurotrophic Factors & VEGF-A (Brain) Lactate & Reduced Glutathione (Brain) PK, NADH-DH, SDH, SOD,
CAT, GR, GPx (Brain) Malondialdehyde (Brain)

Data Analysis and Interpretation

Click to download full resolution via product page
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Caption: General experimental workflow for biochemical analysis.

Tissue Preparation:

Euthanize the rats at a predetermined time point after reperfusion.

Rapidly dissect the brain and place it in ice-cold phosphate-buffered saline (PBS).

Homogenize the brain tissue in an appropriate buffer (e.g., PBS with protease inhibitors)

and centrifuge to obtain the supernatant for assays.

Neuron-Specific Enolase (NSE) Assay:

Principle: ELISA-based quantification of NSE levels in serum.

Procedure: Use a commercial ELISA kit according to the manufacturer's instructions. This

typically involves incubating the serum sample in a microplate coated with anti-NSE

antibodies, followed by the addition of a secondary antibody conjugated to an enzyme

(e.g., HRP) and a substrate for colorimetric detection.

Neurotrophic Factors and VEGF-A Assays:

Principle: ELISA-based quantification.

Procedure: Use specific ELISA kits for each neurotrophic factor (e.g., BDNF, GDNF) and

VEGF-A, following the manufacturer's protocols with the brain homogenate as the sample.

Enzyme Activity Assays (General Principle):

These are typically spectrophotometric assays that measure the rate of change in

absorbance of a substrate or product over time. The protein concentration of the brain

homogenate should be determined (e.g., by Bradford assay) to normalize the enzyme

activity.

Pyruvate Kinase: Coupled enzyme assay where the pyruvate produced is used by lactate

dehydrogenase, leading to the oxidation of NADH, which is monitored at 340 nm.
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NADH Dehydrogenase (Complex I): Measures the decrease in absorbance at 340 nm due

to the oxidation of NADH.

Succinate Dehydrogenase (Complex II): Measures the reduction of an artificial electron

acceptor (e.g., DCPIP) by the enzyme, monitored spectrophotometrically.

Superoxide Dismutase (SOD): Indirect assay that measures the inhibition of the reduction

of a chromogen (e.g., cytochrome c or WST-1) by superoxide radicals.

Catalase (CAT): Measures the decomposition of hydrogen peroxide, which can be

monitored by the decrease in absorbance at 240 nm.

Glutathione Reductase (GR): Measures the rate of NADPH oxidation at 340 nm in the

presence of oxidized glutathione (GSSG).

Glutathione Peroxidase (GPx): Coupled assay with glutathione reductase, where the

GSSG produced by GPx is reduced by GR, leading to the oxidation of NADPH, monitored

at 340 nm.

Malondialdehyde (MDA) Assay:

Principle: Reaction of MDA with thiobarbituric acid (TBA) to form a colored adduct

(TBARS) that can be measured spectrophotometrically (at ~532 nm) or fluorometrically.

Procedure:

Mix brain homogenate with a TBA solution in an acidic medium.

Heat the mixture (e.g., at 95°C) to facilitate the reaction.

Cool the samples and centrifuge to remove any precipitate.

Measure the absorbance of the supernatant.

Reduced Glutathione (GSH) Assay:

Principle: Enzymatic recycling method using glutathione reductase and DTNB (Ellman's

reagent). GSH reacts with DTNB to produce a yellow-colored product (TNB), which is
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measured at ~412 nm.

Procedure:

Mix brain homogenate with a reaction mixture containing DTNB and glutathione

reductase.

Initiate the reaction by adding NADPH.

Monitor the increase in absorbance at 412 nm.

Summary of Quantitative Data
The following table summarizes the key quantitative findings from the study by Toropova et al.

(2024).
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Parameter
Control Group
(Ischemia)

Dihydrosamidin
Group (80 mg/kg)

Effect of
Dihydrosamidin

Neuron-Specific

Enolase (serum)
Elevated Significantly Reduced Neuroprotective

Neurotrophic Factors

(brain)
Reduced Significantly Increased

Promotes

Neuroplasticity

VEGF-A (brain) Reduced Significantly Increased
Promotes

Angiogenesis

Lactate (brain) Elevated Significantly Reduced
Improves Energy

Metabolism

Pyruvate Kinase

Activity (brain)
Reduced Significantly Increased Enhances Glycolysis

NADH

Dehydrogenase

Activity (brain)

Reduced Significantly Increased
Enhances Oxidative

Phosphorylation

Succinate

Dehydrogenase

Activity (brain)

Reduced Significantly Increased
Enhances Oxidative

Phosphorylation

Malondialdehyde

(brain)
Elevated Significantly Reduced

Reduces Oxidative

Stress

Antioxidant Enzyme

Activities (brain)
Reduced Significantly Increased

Boosts Antioxidant

Defense

Reduced Glutathione

(brain)
Reduced Significantly Increased

Boosts Antioxidant

Defense

Conclusion
Dihydrosamidin is a promising natural product with significant neuroprotective and potential

vasodilatory properties. Its multifaceted mechanism of action, which includes promoting

neuroplasticity, modulating energy metabolism, and enhancing antioxidant defenses, makes it

an attractive candidate for further research and development, particularly in the context of
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neurodegenerative diseases and ischemic stroke. The detailed experimental protocols provided

in this guide offer a foundation for researchers to further investigate the therapeutic potential of

this intriguing coumarin. Future studies should focus on elucidating the specific molecular

targets of Dihydrosamidin, determining its pharmacokinetic and toxicological profiles, and

exploring its efficacy in other disease models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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